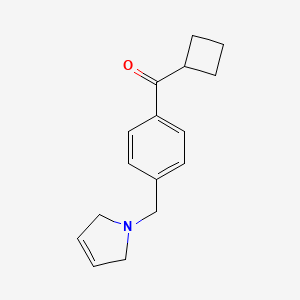
Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol It is characterized by a cyclobutyl group attached to a phenyl ring, which is further substituted with a pyrrolinomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone typically involves the reaction of cyclobutyl phenyl ketone with a pyrrolinomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
Cyclobutyl phenyl ketone: Lacks the pyrrolinomethyl group, making it less versatile in certain chemical reactions.
Cyclobutyl 4-(2,5-dihydro-1H-pyrrol-1-yl)methylphenyl ketone: A closely related compound with similar structural features but different reactivity and applications.
Uniqueness: Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone is unique due to the presence of both cyclobutyl and pyrrolinomethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Propiedades
Número CAS |
898764-83-5 |
|---|---|
Fórmula molecular |
C16H19NO |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
cyclobutyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C16H19NO/c18-16(14-4-3-5-14)15-8-6-13(7-9-15)12-17-10-1-2-11-17/h1-2,6-9,14H,3-5,10-12H2 |
Clave InChI |
QNGASXHUZWAXKV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















